BenchChemオンラインストアへようこそ!

Tos-PEG13-Tos

Antibody-Drug Conjugates (ADCs) Drug Delivery Linker Chemistry

Tos-PEG13-Tos is a homobifunctional PEG linker for ADC and PROTAC synthesis. The PEG13 spacer reduces conjugate hydrophobicity and aggregation vs. shorter PEG4/PEG8 chains, while maintaining steric accessibility for ternary complex formation. Dual tosyl groups enable efficient amine/thiol/hydroxyl conjugation under mild conditions. Ideal for high-DAR ADCs requiring minimal aggregation and superior PK, and for PROTACs where precise E3 ligase-to-target spatial separation drives degradation efficiency.

Molecular Formula C38H62O17S2
Molecular Weight 855.0 g/mol
Cat. No. B1427110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-PEG13-Tos
Molecular FormulaC38H62O17S2
Molecular Weight855.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C38H62O17S2/c1-35-3-7-37(8-4-35)56(39,40)54-33-31-52-29-27-50-25-23-48-21-19-46-17-15-44-13-11-43-12-14-45-16-18-47-20-22-49-24-26-51-28-30-53-32-34-55-57(41,42)38-9-5-36(2)6-10-38/h3-10H,11-34H2,1-2H3
InChIKeyBFOYNTMRQQIZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tos-PEG13-Tos: Homobifunctional PEG13 Linker for ADC and PROTAC Synthesis


Tos-PEG13-Tos (CAS 1456708-45-4) is a homobifunctional polyethylene glycol (PEG) linker containing terminal tosyl (p-toluenesulfonyl) groups attached to a PEG13 chain [1]. This compound exhibits a molecular weight of approximately 855 g/mol and a molecular formula of C38H62O17S2 . The PEG13 spacer provides hydrophilicity, enhancing aqueous solubility of conjugated molecules, while the tosyl groups serve as excellent leaving groups for nucleophilic substitution reactions with amines, thiols, or hydroxyl groups [2]. Tos-PEG13-Tos is primarily utilized as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in general bioconjugation applications .

Why Tos-PEG13-Tos Cannot Be Substituted with Shorter or Longer PEGn-Tos Analogs


Tos-PEGn-Tos linkers are not interchangeable due to chain-length-dependent differences in hydrophilicity, steric accessibility, and resultant bioconjugate performance. The length of the PEG spacer directly modulates the physicochemical properties of the final conjugate, including aqueous solubility, aggregation propensity, and in vivo pharmacokinetic (PK) behavior [1]. In the context of Antibody-Drug Conjugates (ADCs), increasing PEG chain length from PEG4 to PEG12 has been shown to progressively decrease conjugate hydrophobicity, reduce aggregation, and improve PK profiles [2]. Furthermore, the length dictates the spatial separation between functional groups, which is critical for enabling ternary complex formation in PROTAC applications . The selection of Tos-PEG13-Tos specifically reflects a deliberate optimization of the PEG13 spacer length, which has been empirically demonstrated to balance hydrophilicity, steric availability, and in vivo stability and efficacy, thereby differentiating it from shorter (e.g., Tos-PEG4-Tos) or longer (e.g., Tos-PEG22-Tos) alternatives [3].

Quantitative Evidence for Tos-PEG13-Tos Selection Over PEG Analogs


PEG13 Spacer Optimizes ADC Hydrophobicity and Aggregate Content vs. Shorter PEG4/PEG8 Linkers

Increasing PEG linker length from 4 to 12 units progressively reduces the hydrophobicity and aggregation of ADCs. DAR8-ADCs synthesized with pendant-type PEG12 linkers (analogous to the PEG13 length of Tos-PEG13-Tos) demonstrate significantly lower aggregation and improved pharmacokinetics compared to ADCs with shorter PEG4 or PEG8 linkers [1]. This data establishes a clear structure-property relationship that rationalizes the selection of the PEG13 length for optimal conjugate performance.

Antibody-Drug Conjugates (ADCs) Drug Delivery Linker Chemistry

PEG12/PEG13 Spacer Enhances In Vivo Pharmacokinetic Profile of ADCs vs. Shorter PEG4 Linkers

In a comparative pharmacokinetic study, DAR8-ADCs constructed with PEG8 and PEG12 linkers demonstrated superior PK profiles compared to DAR8-ADCs with a PEG4 linker and even DAR4-ADCs without a PEG linker [1]. This improved PK directly translates to enhanced in vivo anti-tumor activity and higher tolerability, as shown for PEG12-containing ADCs.

Antibody-Drug Conjugates (ADCs) Pharmacokinetics Drug Delivery

Tos-PEG13-Tos Enables PROTAC Synthesis via Dual Tosyl Reactive Handles vs. Heterobifunctional Alternatives

Tos-PEG13-Tos serves as a homobifunctional linker specifically enabling the conjugation of two distinct ligands required for PROTAC molecule formation . This contrasts with heterobifunctional linkers like Tos-PEG13-Boc, which offer only one tosyl group for initial conjugation, or monofunctional PEG13-Tos, which cannot serve as a central linker. The dual tosyl groups provide symmetrical reactivity for sequential or one-pot bioconjugation, streamlining PROTAC synthesis.

PROTACs Targeted Protein Degradation Linker Chemistry

PEG13 Chain Provides Enhanced Aqueous Solubility and Biocompatibility vs. Shorter PEG Linkers

The hydrophilic PEG13 spacer in Tos-PEG13-Tos increases solubility in aqueous media, a property that is length-dependent [1]. Compared to shorter PEG linkers (e.g., PEG3 or PEG5), the extended PEG13 chain offers greater hydrophilicity and reduced non-specific binding, while maintaining a compact size relative to very long PEG linkers (e.g., PEG22) which can introduce excessive flexibility or steric hindrance [2].

Solubility Bioconjugation Hydrophilicity

Tosyl Leaving Group Provides Higher Reactivity for Nucleophilic Substitution vs. Mesyl or Halide Analogs

The tosyl group is a very good leaving group for nucleophilic substitution reactions, offering higher stability and controlled reactivity compared to mesyl or halide leaving groups commonly used in PEG linkers . This allows for efficient conjugation with amines, thiols, or hydroxyl groups under mild conditions, reducing side reactions and improving overall yield and purity of the final bioconjugate.

Nucleophilic Substitution Bioconjugation Leaving Group Reactivity

PEG12/PEG13 ADCs Demonstrate Superior In Vivo Anti-Tumor Activity and Tolerability vs. DAR4-ADC Control

In vivo anti-tumor activity studies demonstrated that DAR8-ADCs with PEG8 and PEG12 linkers (analogous to the PEG13 length in Tos-PEG13-Tos) exhibited stronger activity compared to DAR4-ADCs without a PEG linker [1]. Furthermore, the DAR8-ADC with the PEG12 linker showed no weight loss and higher tolerability, indicating an improved therapeutic window. This provides direct evidence for the superiority of the PEG12/PEG13 length in balancing efficacy and safety.

Antibody-Drug Conjugates (ADCs) In Vivo Efficacy Cancer Therapy

Key Application Scenarios for Tos-PEG13-Tos in ADC and PROTAC Development


Synthesis of High-DAR Antibody-Drug Conjugates (ADCs) with Optimized Hydrophilicity and Reduced Aggregation

Tos-PEG13-Tos is employed as a hydrophilic linker to synthesize Antibody-Drug Conjugates (ADCs) with high drug-to-antibody ratios (e.g., DAR8) while minimizing aggregation. The PEG13 spacer length provides a critical balance of hydrophilicity and steric accessibility, which has been shown to decrease overall conjugate hydrophobicity and reduce aggregate content compared to shorter PEG4 or PEG8 linkers, leading to improved pharmacokinetics and in vivo efficacy .

Construction of PROTACs via Dual Tosyl-Mediated Conjugation of E3 Ligase and Target Protein Ligands

In Proteolysis Targeting Chimera (PROTAC) development, Tos-PEG13-Tos serves as a homobifunctional linker to covalently join an E3 ubiquitin ligase ligand and a target protein ligand. The dual tosyl groups enable efficient sequential or one-pot conjugation, facilitating the formation of the ternary complex required for targeted protein degradation . The PEG13 spacer provides the necessary spatial separation for optimal ternary complex formation while maintaining aqueous solubility.

PEGylation of Biomolecules (Proteins, Peptides, Nanoparticles) for Enhanced Solubility and Reduced Immunogenicity

Tos-PEG13-Tos is utilized for the PEGylation of various biomolecules, including proteins, peptides, oligonucleotides, and nanoparticles. The PEG13 chain increases aqueous solubility and reduces non-specific adsorption, thereby improving the pharmacokinetic profile and reducing immunogenicity of the PEGylated entity . The tosyl groups enable efficient conjugation to nucleophilic groups (e.g., amines, thiols) on the biomolecule under mild conditions.

Synthesis of Multifunctional PEG-Based Crosslinkers for Advanced Biomaterials and Drug Delivery Systems

As a homobifunctional linker with terminal tosyl groups, Tos-PEG13-Tos serves as a versatile building block for creating more complex PEG-based crosslinkers. It can be used to introduce additional functional groups or to construct hydrogels and other advanced biomaterials for drug delivery and tissue engineering applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tos-PEG13-Tos

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.